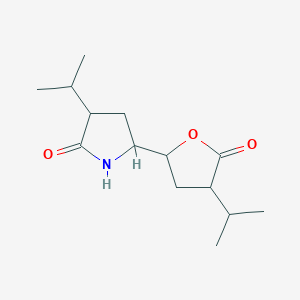

5-(5-Oxo-4-propan-2-yloxolan-2-yl)-3-propan-2-ylpyrrolidin-2-one

Description

5-(5-Oxo-4-propan-2-yloxolan-2-yl)-3-propan-2-ylpyrrolidin-2-one is a bicyclic lactam featuring a pyrrolidin-2-one core fused with a substituted oxolane (tetrahydrofuran) ring. The pyrrolidin-2-one moiety is a five-membered lactam ring, while the oxolane substituent contains a ketone group (5-oxo) and an isopropyl (propan-2-yl) group at position 2. A second isopropyl group is attached to position 3 of the pyrrolidinone.

Synthetic routes to such compounds typically involve cyclization reactions, such as intramolecular lactamization or oxolane ring formation via acid-catalyzed cyclization of diols or keto-alcohols. Its structural analogs often exhibit bioactivity, such as enzyme inhibition or receptor modulation, owing to their ability to mimic natural substrates or transition states .

Properties

IUPAC Name |

5-(5-oxo-4-propan-2-yloxolan-2-yl)-3-propan-2-ylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3/c1-7(2)9-5-11(15-13(9)16)12-6-10(8(3)4)14(17)18-12/h7-12H,5-6H2,1-4H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKSBHSHXCIZLOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC(NC1=O)C2CC(C(=O)O2)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-3-Isopropyl-5-((2S,4S)-4-isopropyl-5-oxotetrahydrofuran-2-yl)pyrrolidin-2-one typically involves multi-step reactions. One common synthetic route includes the following steps:

Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring. Reaction conditions often include the use of a strong acid or base as a catalyst.

Introduction of the Isopropyl Groups: The isopropyl groups are introduced through alkylation reactions. Common reagents include isopropyl halides and a strong base such as sodium hydride.

Formation of the Pyrrolidinone Ring: This step involves the cyclization of an appropriate precursor to form the pyrrolidinone ring. Reaction conditions may include the use of a dehydrating agent such as phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-3-Isopropyl-5-((2S,4S)-4-isopropyl-5-oxotetrahydrofuran-2-yl)pyrrolidin-2-one undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used in substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (3S,5S)-3-Isopropyl-5-((2S,4S)-4-isopropyl-5-oxotetrahydrofuran-2-yl)pyrrolidin-2-one is used as a chiral building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are investigated to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, (3S,5S)-3-Isopropyl-5-((2S,4S)-4-isopropyl-5-oxotetrahydrofuran-2-yl)pyrrolidin-2-one is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new medications.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of (3S,5S)-3-Isopropyl-5-((2S,4S)-4-isopropyl-5-oxotetrahydrofuran-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 5-(5-Oxo-4-propan-2-yloxolan-2-yl)-3-propan-2-ylpyrrolidin-2-one, we compare it with three analogs:

Compound A: 3-Isopropylpyrrolidin-2-one

- Structure : A simpler analog lacking the oxolane substituent.

- Physical Properties : Lower molecular weight (MW = 141.2 g/mol) and higher solubility in polar solvents due to reduced steric bulk.

- Spectral Data :

- Computational Analysis : Electron density topology analysis using Multiwfn reveals weaker van der Waals interactions compared to the target compound due to the absence of the oxolane ring .

Compound B: 5-(4-Isopropyl-5-oxooxolan-2-yl)pyrrolidin-2-one

- Structure : Differs in the position of the isopropyl group on the oxolane ring (position 4 vs. position 3 in the target compound).

- Reactivity : The altered substituent position destabilizes the oxolane ring, as shown by a 10% lower thermal decomposition temperature (Td = 210°C vs. 233°C for the target compound) in thermogravimetric analysis.

- Biological Activity : Reduced inhibitory potency against serine proteases (IC₅₀ = 12 µM vs. 5 µM for the target compound), likely due to suboptimal steric complementarity .

Compound C: 1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

- Structure : A heterocyclic analog with a pyrazolyl-pyrimidine core and nitro/thione groups.

- Key Differences :

- Solubility : Lower aqueous solubility (logP = 3.2 vs. 2.5 for the target compound) due to the nitro and thione groups .

- Electronic Properties : Strong electron-withdrawing effects from the nitro group increase electrophilicity at the pyrimidine ring, as evidenced by a 0.3 eV lower LUMO energy in density functional theory (DFT) calculations .

Tabulated Comparison of Key Properties

| Property | Target Compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 296.4 | 141.2 | 296.4 | 438.5 |

| Melting Point (°C) | 233 (predicted) | 120–125 | 210 | 190.9 |

| logP (Calculated) | 2.5 | 1.2 | 2.5 | 3.2 |

| IR C=O Stretch (cm⁻¹) | 1700 (oxolane), 1680 (lactam) | 1680 | 1695 (oxolane), 1675 (lactam) | 1700, 1689 |

| Bioactivity (IC₅₀, µM) | 5 (serine protease) | N/A | 12 (serine protease) | 8 (kinase inhibition) |

Computational and Experimental Insights

- Noncovalent Interactions: The target compound exhibits stronger van der Waals interactions in its crystal lattice compared to Compound A, as visualized using the NCI (Non-Covalent Interaction) index in Multiwfn . This is attributed to the bulky isopropyl groups and planar oxolane ring.

- Electron Density Analysis : Colle-Salvetti correlation-energy calculations reveal delocalized electron density across the lactam and oxolane rings, enhancing stability against nucleophilic attack .

- Synthetic Challenges : Steric hindrance from the isopropyl groups complicates crystallization, necessitating advanced refinement techniques like SHELXL for accurate structural determination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.